![molecular formula C7H12N2O5 B083020 beta-Aspartylalanine CAS No. 13110-25-3](/img/structure/B83020.png)
beta-Aspartylalanine
Overview
Description
Beta-Aspartylalanine is a substrate for beta-aspartyl peptidase and is used to measure beta-aspartyl peptidase activity in fecal supernatants .
Synthesis Analysis
Beta-Aspartylalanine is formed in vivo by the degradation of dihydrouracil and carnosine . The aspartate pathway from L-aspartate to beta-alanine, catalyzed by L-aspartate-alpha-decarboxylase (ADC), has become a research hotspot in recent years .Molecular Structure Analysis
The molecular formula of Beta-Aspartylalanine is C7H12N2O5. It has an average mass of 204.181 Da and a monoisotopic mass of 204.074615 Da .Chemical Reactions Analysis
Beta-Aspartylalanine is a substrate for beta-aspartyl peptidase .Physical And Chemical Properties Analysis
Beta-Aspartylalanine has a density of 1.4±0.1 g/cm3, a boiling point of 552.4±50.0 °C at 760 mmHg, and an enthalpy of vaporization of 91.1±6.0 kJ/mol .Scientific Research Applications
Medicine
Beta-Aspartylalanine: is significant in medicine due to its role as a precursor for carnosine , a dipeptide with a range of therapeutic effects. It has been shown to have anti-inflammatory, antioxidant, and immunomodulatory properties. Supplementation with beta-Aspartylalanine can aid in the prevention of sarcopenia, preservation of cognitive abilities, and improvement of neurodegenerative disorders .
Food Industry
In the food industry, beta-Aspartylalanine is utilized as a flavor enhancer and a health supplement. It can increase carnosine levels in athletes, thereby enhancing athletic performance. Additionally, it’s used as an additive to regulate muscle growth in livestock, improving the quality of meat products .
Environmental Science
Beta-Aspartylalanine: plays a role in environmental science, particularly in the bioremediation of pollutants. Its derivatives may be involved in the development of new materials and drugs that can help in environmental clean-up efforts .
Agriculture
In agriculture, beta-Aspartylalanine derivatives are explored for their potential as biostimulants. They could enhance crop yields, improve drought and salinity tolerance, and increase pathogen resistance in plants .
Biotechnology
Beta-Aspartylalanine: is pivotal in biotechnology for the production of various bioactive compounds. Advances in microbial synthesis of beta-Aspartylalanine are promising for the development of efficient and green production processes for this amino acid and its derivatives .
Pharmacology
In pharmacology, beta-Aspartylalanine is important for the synthesis of beta-lactams, a class of antibiotics. Beta-lactams are crucial in combating bacterial infections, and beta-Aspartylalanine’s role in their synthesis highlights its importance in drug development and resistance management .
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2S)-2-amino-4-[[(1S)-1-carboxyethyl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O5/c1-3(6(11)12)9-5(10)2-4(8)7(13)14/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t3-,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSVRKCVNFIICJ-IMJSIDKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156895 | |
Record name | beta-Aspartylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Aspartylalanine | |
CAS RN |
13110-25-3 | |
Record name | beta-Aspartylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013110253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Aspartylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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